5,8-Dimethoxy-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one
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Overview
Description
5,8-Dimethoxy-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethoxy-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one typically involves multi-step organic reactions. A common route might include:
Starting Material: The synthesis may begin with a substituted aniline or a similar aromatic compound.
Cyclization: The intermediate is subjected to cyclization reactions to form the quinoline core.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:
Catalysis: Using efficient catalysts to speed up the reaction.
Purification: Employing techniques like crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethoxy-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoline ring or side chains.
Substitution: Electrophilic or nucleophilic substitution reactions can replace specific atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce partially hydrogenated quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5,8-Dimethoxy-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Affecting biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar core structure.
8-Hydroxyquinoline: Known for its antimicrobial properties.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Uniqueness
5,8-Dimethoxy-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one is unique due to its specific functional groups, which may confer distinct biological activities or chemical reactivity compared to other quinoline derivatives.
Properties
Molecular Formula |
C15H17NO4 |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
5,8-dimethoxy-2-methyl-1-(2-oxopropyl)quinolin-4-one |
InChI |
InChI=1S/C15H17NO4/c1-9-7-11(18)14-12(19-3)5-6-13(20-4)15(14)16(9)8-10(2)17/h5-7H,8H2,1-4H3 |
InChI Key |
KJDSVGMCDRTZBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(C=CC(=C2N1CC(=O)C)OC)OC |
Origin of Product |
United States |
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